molecular formula C8H17NO3Si B3048258 (Triethoxysilyl)acetonitrile CAS No. 1627-94-7

(Triethoxysilyl)acetonitrile

Cat. No.: B3048258
CAS No.: 1627-94-7
M. Wt: 203.31 g/mol
InChI Key: OBHKQIOOIQZAAW-UHFFFAOYSA-N
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Description

(Triethoxysilyl)acetonitrile is an organosilicon compound that features both a nitrile group and a triethoxysilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: (Triethoxysilyl)acetonitrile can be synthesized through a sol-gel process involving the hydrolysis and condensation of silane precursors. One common method involves the reaction of acetonitrile with triethoxysilane under controlled conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sol-gel processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (Triethoxysilyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which (Triethoxysilyl)acetonitrile exerts its effects is primarily through its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property is particularly useful in the formation of stable, cross-linked networks in materials science .

Comparison with Similar Compounds

  • 1,2-Bis(triethoxysilyl)ethane
  • 1,4-Bis(triethoxysilyl)benzene
  • 3-(Trimethoxysilyl)propyl methacrylate

Comparison: (Triethoxysilyl)acetonitrile is unique due to the presence of both a nitrile group and a triethoxysilyl group, which imparts distinct reactivity and versatility compared to other organosilicon compounds. For example, 1,2-Bis(triethoxysilyl)ethane and 1,4-Bis(triethoxysilyl)benzene lack the nitrile functionality, limiting their applications in certain organic transformations .

Biological Activity

(Triethoxysilyl)acetonitrile is an organosilicon compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a triethoxysilyl group and an acetonitrile moiety, has been evaluated for its effects on various biological systems, particularly in the context of cytotoxicity and cellular protection.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H13NO3Si\text{C}_5\text{H}_{13}\text{N}\text{O}_3\text{Si}

This structure consists of a silicon atom bonded to three ethoxy groups and an acetonitrile functional group. The presence of the silanol group enhances its reactivity and potential for biological interactions.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Cytoprotective Effects : Research indicates that this compound exhibits cytoprotective properties against various chemotherapeutic agents. For instance, in vitro experiments demonstrated that it could prevent cytotoxic damage induced by drugs such as doxorubicin and cisplatin on human cell lines (HEK293 and SHSY5Y) over varying incubation periods .
  • Antioxidant Activity : The compound has shown significant antioxidant activity, which is crucial in mitigating oxidative stress within cells. This is particularly relevant in contexts where oxidative damage is induced by external agents or during disease processes .
  • Impact on Cell Proliferation : In specific conditions, this compound has been associated with enhanced cell proliferation. For example, in osteoblasts treated with dexamethasone, the compound exhibited synergistic effects that promoted cell growth .

Cytoprotective Mechanism

A study focused on the cytoprotective effects of this compound revealed that it could significantly improve cell survival rates when co-administered with chemotherapeutics. The following table summarizes the findings regarding cell survival rates under different treatment conditions:

Treatment ConditionCell Survival Rate (%)
Doxorubicin Alone78.91
Doxorubicin + 2.5 mg/mL Extract112.43
Dexamethasone Alone90.00
Dexamethasone + Extract117.43

These results indicate that the presence of this compound enhances the survival of cells exposed to cytotoxic agents, suggesting a protective mechanism at play .

Antioxidant Activity Assessment

The antioxidant capacity of this compound was evaluated through various assays, including the measurement of its ability to scavenge free radicals. The findings indicated that this compound effectively inhibited autoxidation processes, thereby protecting cellular components from oxidative damage .

Case Studies

Several case studies have documented the application of this compound in therapeutic contexts:

  • Cancer Research : In a study involving cancer cell lines, this compound was shown to reduce the cytotoxic effects of standard chemotherapy drugs while promoting cell viability, highlighting its potential as an adjunct therapy in cancer treatment.
  • Neuroprotection : Research demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential role in neurodegenerative disease management .

Properties

IUPAC Name

2-triethoxysilylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHKQIOOIQZAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC#N)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623392
Record name (Triethoxysilyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627-94-7
Record name (Triethoxysilyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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